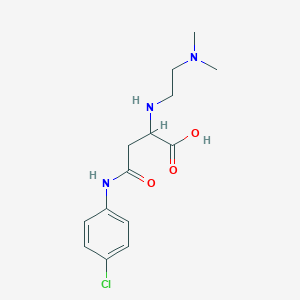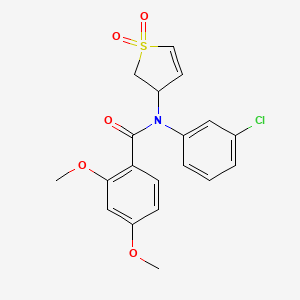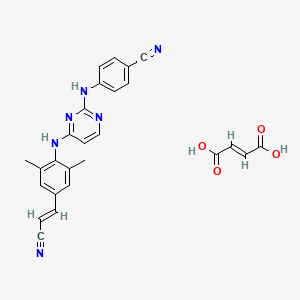![molecular formula C18H15Cl2N3O B2942258 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone CAS No. 2034559-72-1](/img/structure/B2942258.png)
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone: is a complex organic compound that features a benzimidazole ring system fused to a pyrrolidinone ring, with a dichlorophenyl group attached
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds containing the imidazole moiety, such as this one, have been found to exhibit a broad range of chemical and biological properties . They have been associated with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The imidazole ring is known to interact with various biological targets due to its ability to form hydrogen bonds and its aromatic nature . The pyrrolidine ring, another key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties may influence the compound’s interaction with its targets.
Biochemical Pathways
Imidazole-containing compounds have been found to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Pyrrolidine-containing compounds have been found to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the molecule’s stereochemistry and increasing three-dimensional coverage .
Result of Action
Given the broad range of biological activities associated with imidazole-containing compounds, it is likely that this compound could have multiple effects at the molecular and cellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolidinone ring can be introduced through cyclization reactions involving amino acids or their derivatives[_{{{CITATION{{{2{Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e] 1 ...[{{{CITATION{{{_3{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1). The dichlorophenyl group is usually introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzimidazole and pyrrolidinone rings can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug discovery, particularly in the development of new pharmaceuticals.
Industry: : It can be utilized in the production of advanced materials and chemical intermediates.
Comparaison Avec Des Composés Similaires
This compound can be compared with other benzimidazole derivatives and pyrrolidinone-containing compounds. Similar compounds include:
Benzimidazole derivatives: : These compounds share the benzimidazole core and are known for their diverse biological activities.
Pyrrolidinone derivatives: : These compounds feature the pyrrolidinone ring and are used in various chemical and pharmaceutical applications.
The uniqueness of (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone
Propriétés
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2,3-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O/c19-14-5-3-4-13(17(14)20)18(24)22-9-8-12(10-22)23-11-21-15-6-1-2-7-16(15)23/h1-7,11-12H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPMPQJCKUNQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2942185.png)
![2-{[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2942186.png)
![N-[(4-METHOXYPHENYL)METHYL]-2-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]OXY}ACETAMIDE](/img/structure/B2942188.png)

![N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide](/img/structure/B2942191.png)



![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2942197.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2942198.png)
